1-(2-Hydroxy-4-methylphenyl)hexan-1-one
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Overview
Description
1-(2-Hydroxy-4-methylphenyl)hexan-1-one is an organic compound with the molecular formula C13H18O2 It is characterized by the presence of a hydroxy group and a methyl group attached to a phenyl ring, along with a hexanone chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Hydroxy-4-methylphenyl)hexan-1-one typically involves the reaction of 2-hydroxy-4-methylbenzaldehyde with a suitable alkylating agent under controlled conditions. One common method is the Friedel-Crafts acylation, where the aldehyde reacts with hexanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems also enhances the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(2-Hydroxy-4-methylphenyl)hexan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles such as halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 1-(2-Hydroxy-4-methylphenyl)hexanoic acid.
Reduction: Formation of 1-(2-Hydroxy-4-methylphenyl)hexanol.
Substitution: Formation of halogenated derivatives such as 1-(2-Hydroxy-4-bromomethylphenyl)hexan-1-one.
Scientific Research Applications
1-(2-Hydroxy-4-methylphenyl)hexan-1-one has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties.
Mechanism of Action
The mechanism of action of 1-(2-Hydroxy-4-methylphenyl)hexan-1-one involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also interact with enzymes, modulating their activity and affecting metabolic pathways. Further research is needed to fully elucidate the detailed mechanisms by which this compound exerts its effects.
Comparison with Similar Compounds
Similar Compounds
1-(2-Hydroxy-4-methoxyphenyl)hexan-1-one: Similar structure but with a methoxy group instead of a methyl group.
1-(2-Hydroxy-4-chlorophenyl)hexan-1-one: Contains a chlorine atom instead of a methyl group.
1-(2-Hydroxy-4-ethylphenyl)hexan-1-one: Features an ethyl group in place of the methyl group.
Uniqueness
1-(2-Hydroxy-4-methylphenyl)hexan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties
Properties
CAS No. |
52122-70-0 |
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Molecular Formula |
C13H18O2 |
Molecular Weight |
206.28 g/mol |
IUPAC Name |
1-(2-hydroxy-4-methylphenyl)hexan-1-one |
InChI |
InChI=1S/C13H18O2/c1-3-4-5-6-12(14)11-8-7-10(2)9-13(11)15/h7-9,15H,3-6H2,1-2H3 |
InChI Key |
ASBZSTMPGYPLMD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)C1=C(C=C(C=C1)C)O |
Origin of Product |
United States |
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